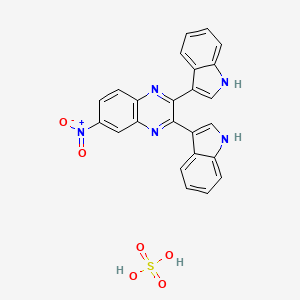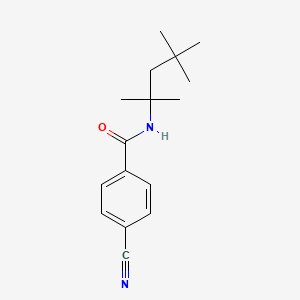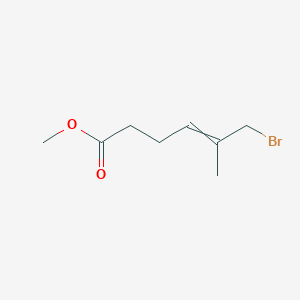![molecular formula C19H12N4S B14201833 3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile CAS No. 832081-73-9](/img/structure/B14201833.png)
3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile is a complex organic compound that features a quinoxaline core substituted with a thiophene ring and an amino group attached to a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-aminobenzonitrile with 2-chloro-3-(thiophen-2-yl)quinoxaline under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and automated systems may also be employed to enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the quinoxaline and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce various functional groups into the quinoxaline or thiophene rings.
科学研究应用
3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of 3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Quinoxaline derivatives: Compounds like 2,3-diphenylquinoxaline and 2,3-dichloroquinoxaline share structural similarities and are used in similar applications.
Thiophene derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde are structurally related and exhibit comparable chemical properties.
Uniqueness
What sets 3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile apart is its unique combination of a quinoxaline core with a thiophene ring and a benzonitrile moiety. This structural arrangement imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific molecular interactions and reactivity profiles.
属性
CAS 编号 |
832081-73-9 |
|---|---|
分子式 |
C19H12N4S |
分子量 |
328.4 g/mol |
IUPAC 名称 |
3-[(3-thiophen-2-ylquinoxalin-2-yl)amino]benzonitrile |
InChI |
InChI=1S/C19H12N4S/c20-12-13-5-3-6-14(11-13)21-19-18(17-9-4-10-24-17)22-15-7-1-2-8-16(15)23-19/h1-11H,(H,21,23) |
InChI 键 |
PNRXGQWWCCFQRK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NC3=CC=CC(=C3)C#N)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Chlorophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14201751.png)



![N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide](/img/structure/B14201784.png)
![2-Amino-6-(3,4-dichlorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14201789.png)
![1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14201807.png)
![4,4'-[(Phenylazanediyl)bis(methylene)]diphenol](/img/structure/B14201811.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propanamide](/img/structure/B14201814.png)
![1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14201818.png)
![1H-Indazole-3-carboxamide, 1-[(2,6-dichlorophenyl)methyl]-](/img/structure/B14201823.png)
![6-Amino-5-[(4-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one](/img/structure/B14201825.png)


